4-Pivaloyloxy Toremifene is a derivative of toremifene, a selective estrogen receptor modulator (SERM) that has been extensively studied for its effects on various types of cancer, particularly breast cancer. Toremifene functions by binding to estrogen receptors, thereby inhibiting the stimulative effects of estrogens on breast cancer growth. The compound has been shown to induce apoptosis and inhibit cell proliferation in estrogen-sensitive breast cancer cells both in vitro and in vivo1. Additionally, toremifene has been evaluated for its potential in reducing fracture risk in men receiving androgen deprivation therapy for prostate cancer3. The drug's sulfation, individual variability, isoform specificity, and contribution to pharmacogenomics have also been investigated4. Moreover, toremifene has been repurposed to explore its antibacterial properties against oral bacterial infections5.
Toremifene's antiestrogenic action is evident in its ability to inhibit the growth of hormone-dependent breast tumors. It has been shown to cause growth inhibition by inducing apoptosis in some cells and preventing others from entering mitosis1. The elevated levels of TRPM-2 and TGF beta 1 mRNAs in tumor cells treated with toremifene suggest that these proteins may play a significant role in the growth inhibition process1. In hormone-dependent and mixed hormone-dependent/independent breast tumors, toremifene effectively inhibits estrogen-stimulated growth, although it does not control the growth of hormone-independent tumors2. In the context of prostate cancer, toremifene has been shown to decrease the incidence of new vertebral fractures and improve bone mineral density, bone turnover markers, and serum lipid profiles in men undergoing androgen deprivation therapy3. The sulfation of 4-hydroxy toremifene, the active metabolite of toremifene, is catalyzed by sulfotransferases, with variability in sulfation potentially contributing to the therapeutic response in breast and prostate cancer treatments4.
Toremifene has been primarily used in the treatment of breast cancer, where it inhibits the growth of estrogen-sensitive cells. It has been shown to be effective in inhibiting estrogen-stimulated growth in hormone-dependent tumors and partially successful in controlling mixed hormone-dependent/independent tumors2. The drug's ability to induce apoptosis and inhibit mitosis in breast cancer cells makes it a valuable therapeutic agent1.
In men with prostate cancer, toremifene has been assessed for its ability to reduce fracture risk associated with androgen deprivation therapy. The drug significantly decreased the incidence of new vertebral fractures and improved bone mineral density, suggesting its potential application in the management of bone health in prostate cancer patients3.
The pharmacogenomics of toremifene has been explored, with studies indicating that individual variability in the sulfation of its active metabolite could influence the response to therapy in breast and prostate cancer4. This highlights the importance of considering genetic factors when prescribing toremifene to optimize therapeutic outcomes.
Beyond its anticancer properties, toremifene has been investigated for its antibacterial effects against oral pathogens. It has been found to inhibit the growth and biofilm formation of bacteria such as Porphyromonas gingivalis and Streptococcus mutans, indicating its potential as a new treatment strategy for oral bacterial infections5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6